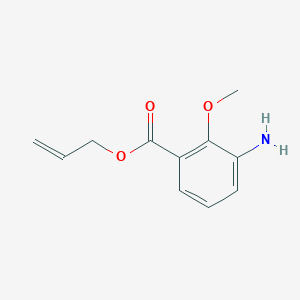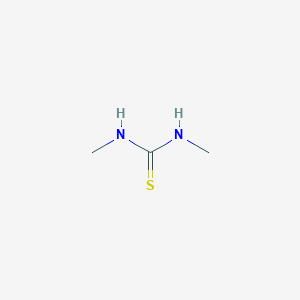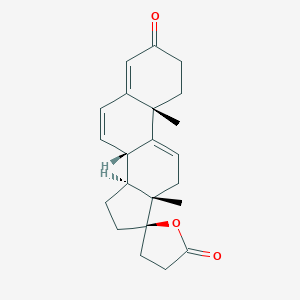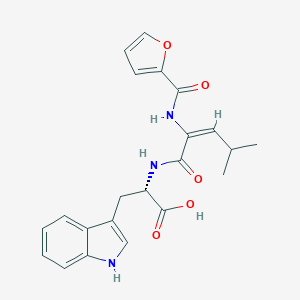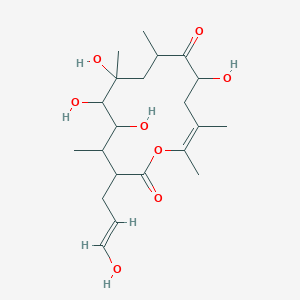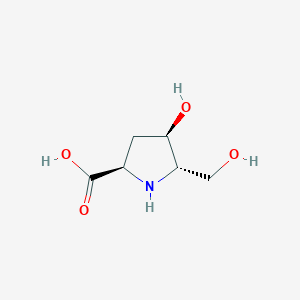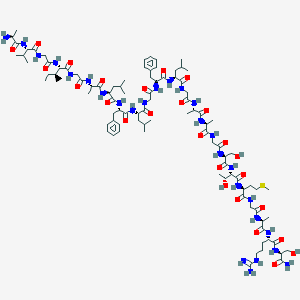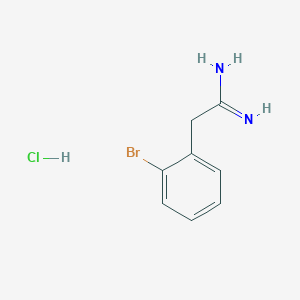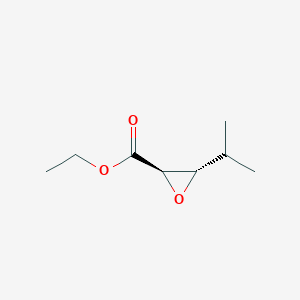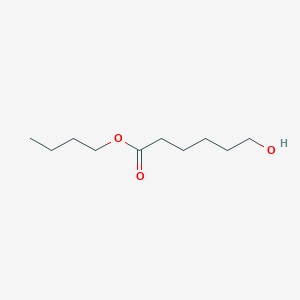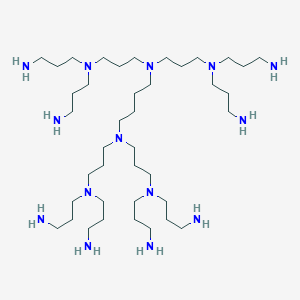
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)-, also known as Spermine, is a polyamine that is naturally found in all living organisms. It is a positively charged molecule that is involved in various biological processes such as DNA replication, transcription, and translation. Spermine has also been found to have potential therapeutic applications due to its ability to interact with various biomolecules.
Mecanismo De Acción
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- interacts with various biomolecules such as DNA, RNA, and proteins through electrostatic interactions. It has been found to stabilize DNA and RNA structures, which in turn affects their transcription and translation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to interact with various ion channels and receptors, which affects their function and signaling.
Efectos Bioquímicos Y Fisiológicos
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been found to have various biochemical and physiological effects such as cell proliferation, differentiation, and apoptosis. It has also been found to regulate various ion channels and receptors, which affects their function and signaling. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have antioxidant properties, which protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has various advantages and limitations for lab experiments. It is a naturally occurring molecule that is readily available, which makes it easy to obtain for experiments. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- is also a positively charged molecule that can interact with various biomolecules, which makes it a versatile molecule for various experiments. However, spermine is also a highly reactive molecule that can interact with various other molecules, which can affect the outcome of experiments.
Direcciones Futuras
There are various future directions for spermine research such as the development of spermine-based therapeutics for various diseases. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential applications in gene therapy and drug delivery. Further research is needed to fully understand the mechanism of action of spermine and its potential therapeutic applications.
Métodos De Síntesis
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- can be synthesized through various methods such as chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of putrescine with 3-aminopropylamine to form spermidine, which is then further reacted with another molecule of 3-aminopropylamine to form spermine. Biological synthesis involves the conversion of ornithine to putrescine by ornithine decarboxylase, which is then further converted to spermidine and spermine by spermidine synthase and spermine synthase, respectively.
Aplicaciones Científicas De Investigación
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has been extensively studied in various scientific fields such as biochemistry, molecular biology, and pharmacology. It has been found to play a crucial role in the regulation of gene expression, cell proliferation, and differentiation. 4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- has also been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
154487-83-9 |
|---|---|
Nombre del producto |
4,8,13,17-Tetraazaeicosane-1,20-diamine, 4,17-bis(3-aminopropyl)-8,13-bis(3-(bis(3-aminopropyl)amino)propyl)- |
Fórmula molecular |
C40H96N14 |
Peso molecular |
773.3 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis[3-[bis(3-aminopropyl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C40H96N14/c41-15-3-25-51(26-4-16-42)37-11-33-49(34-12-38-52(27-5-17-43)28-6-18-44)23-1-2-24-50(35-13-39-53(29-7-19-45)30-8-20-46)36-14-40-54(31-9-21-47)32-10-22-48/h1-48H2 |
Clave InChI |
WAEBEGSYPODNCE-UHFFFAOYSA-N |
SMILES |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
SMILES canónico |
C(CCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Otros números CAS |
154487-83-9 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

